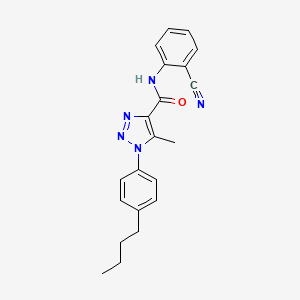
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxamide group (-CONH2), a butylphenyl group, and a cyanophenyl group attached to it.
Synthesis Analysis
While I don’t have the specific synthesis for this compound, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry. The carboxamide group can be introduced through a reaction with an amine. The butylphenyl and cyanophenyl groups can be introduced through various methods, including nucleophilic substitution or palladium-catalyzed coupling reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the butylphenyl and cyanophenyl groups. The electron-withdrawing nature of the cyano group and the electron-donating nature of the butyl group could lead to interesting electronic properties.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo transformations such as N-alkylation and N-arylation. The carboxamide group can participate in hydrolysis, amidation, and other reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any chiral centers, and its degree of solubility in various solvents.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and modification of 1H-1,2,3-triazole-4-carboxamides, including those similar to the compound , have been extensively studied. Albert (1970) discusses the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles through the reduction of corresponding 4-amino-5-cyanotriazoles, highlighting the flexibility of triazole derivatives for further chemical modifications (Albert, 1970). This foundational work underscores the potential of triazole derivatives for various applications, including medicinal chemistry.
Antimicrobial Applications
Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides exhibit promising antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study specifically mentions the moderate to good activities of some 5-methyl-1H-1,2,3-triazole-4-carboxamides against Staphylococcus aureus and Candida albicans, highlighting their selective action and minimal impact on human cell viability (Pokhodylo et al., 2021).
Anticancer and Nucleoside Applications
Research into the applications of 1,2,3-triazole derivatives in anticancer therapies has led to the synthesis of new nucleosides that demonstrate potential anticancer activities. For example, Lei et al. (2014) synthesized anticancer nucleosides based on 1,2,4-triazole structures, which were confirmed through X-ray diffraction to have significant yields and promising structures for anticancer activity (Lei et al., 2014).
Catalytic and Chemical Synthesis Applications
The versatile chemical structure of triazole derivatives facilitates their use in catalysis and chemical synthesis. Albert et al. (1972) and other works demonstrate the preparation of various triazole derivatives and their potential in creating complex molecules, suggesting applications in synthetic chemistry and drug development (Albert, 1972).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Direcciones Futuras
The study of triazole derivatives is a vibrant field with potential applications in medicinal chemistry, materials science, and other areas. This particular compound, with its combination of functional groups, could be of interest for further study.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always follow laboratory safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-3-4-7-16-10-12-18(13-11-16)26-15(2)20(24-25-26)21(27)23-19-9-6-5-8-17(19)14-22/h5-6,8-13H,3-4,7H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFXFGPNJYJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butylphenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
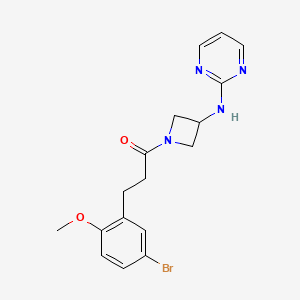
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
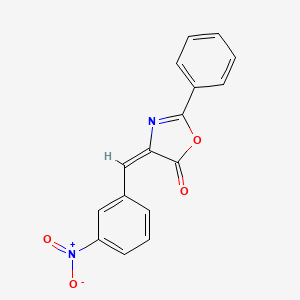
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
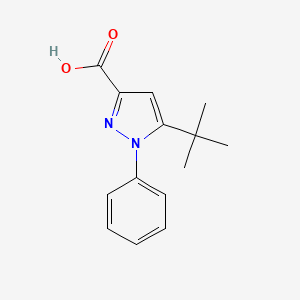
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

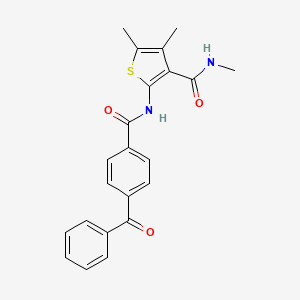
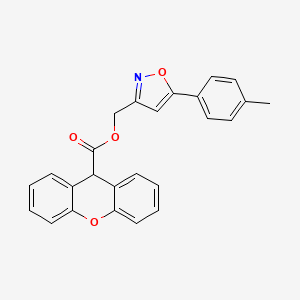
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)